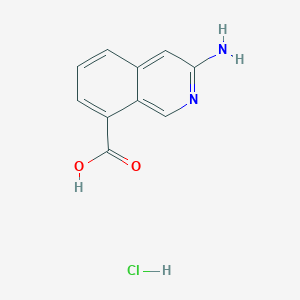![molecular formula C13H13F3N4S B6356019 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine CAS No. 1858256-60-6](/img/structure/B6356019.png)
1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine” is a chemical compound with the molecular formula C11H13F3N2 . It is also known by other names such as 1-[3-(Trifluoromethyl)phenyl]piperazine, TFMPP, and 3-Trifluoromethyl phenyl piper .
Molecular Structure Analysis
The molecular structure of “1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine” has been analyzed using various software packages . The 3D structure of the molecule can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
The molecular weight of “1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine” is 230.2295 . More detailed physical and chemical properties could not be found in the available resources.Scientific Research Applications
Neuroprotective Properties
Given its unique structure, this compound has drawn interest as a potential neuroprotective agent. It may offer therapeutic benefits in neurodegenerative conditions by preserving neuronal function and reducing oxidative stress.
- Nair, A. S., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years
- Additional studies on related compounds: , , and .
Mechanism of Action
Target of Action
The primary target of 1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine is the serotonin receptor . Serotonin receptors play a crucial role in regulating mood, cognition, learning, memory, and numerous physiological processes such as vomiting and vasoconstriction .
Mode of Action
1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine acts as an entactogenic drug, which selectively promotes the release of serotonin . When used in combination with other substances, it can increase both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .
Biochemical Pathways
The compound affects the serotonin pathway, a critical biochemical pathway in the brain. By promoting the release of serotonin, it influences mood, cognition, and several other physiological processes . The downstream effects include mood elevation, increased sociability, and potentially, in high doses, hallucinations .
Pharmacokinetics
Like many other piperazine derivatives, it is likely to be well-absorbed in the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the enhancement of serotonergic neurotransmission. This results in a range of psychoactive effects, including mood elevation, increased sociability, and potentially hallucinations at high doses .
Action Environment
Environmental factors such as temperature, pH, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain substances can potentiate its effects, while others might inhibit its action. Moreover, the compound might be less stable and degrade faster under certain conditions, such as high temperatures or extreme pH values .
properties
IUPAC Name |
5-piperazin-1-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4S/c14-13(15,16)10-3-1-2-9(8-10)11-18-12(21-19-11)20-6-4-17-5-7-20/h1-3,8,17H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPRJJGIGKQMHSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=NS2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![t-Butyl N-[(2R,3S)-2-methyl-3-piperidyl]carbamate](/img/structure/B6355966.png)
![1-{3-[(2,6-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6355978.png)

![1-[3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355996.png)
![1-[3-(3,4,5-Trimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6355998.png)
![1-[3-(3-Methylphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356004.png)
![1-{3-[4-(Trifluoromethyl)phenyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356008.png)
![1-[3-(3-Bromophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356014.png)
![1-[3-(3,4-Dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6356024.png)
![1-{3-[(4-Nitrophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356028.png)
![1-{3-[(3,4-Dichlorophenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine](/img/structure/B6356040.png)